Oxetanocin G

Description

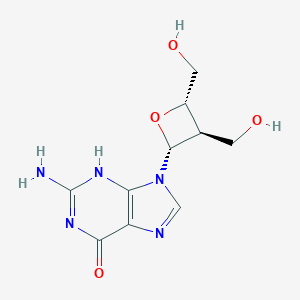

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSLVBZWCFTDPK-UDJQAZALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(O3)CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150335 | |

| Record name | Oxetanocin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113269-46-8 | |

| Record name | Oxetanocin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113269468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetanocin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Oxetanocin G and Analogues

Total Synthesis Approaches for the Oxetane (B1205548) Nucleoside Core

The synthesis of the oxetane nucleoside core of Oxetanocin G has been a subject of intense investigation, leading to several distinct total synthesis strategies. These approaches have been refined over the years to improve efficiency and yield.

A recent and notable method involves a mild approach utilizing a dual photoredox/copper-catalyzed decarboxylative C(sp³)–N coupling of a glycosyl N-hydroxyphthalimide ester with the nucleobase. acs.orgnih.govacs.org This strategy offers an alternative to traditional N-glycosylation methods that often necessitate harsh acidic or basic conditions. acs.orgnih.govacs.org A total synthesis of oxetanocin A has been successfully achieved using this modern technique, highlighting its potential for creating a variety of nucleoside analogues under gentle reaction conditions. acs.orgnih.govacs.org

Historically, several other key total syntheses of Oxetanocin A have been reported, each contributing valuable insights into the construction of the challenging oxetane ring system. These include synthetic routes developed by research groups at Nippon Kayaku, Abbott, and by Yamamura, Fleet, and Just. thieme-connect.com Yamamura and coworkers utilized a Williamson etherification for the crucial oxetane-forming step, achieving cyclization with a mesylate leaving group in good yield. acs.org Their approach also demonstrated the feasibility of introducing the adenine (B156593) base at a later stage through a sequence involving a Baeyer–Villiger oxidation. acs.org

An overview of prominent total synthesis approaches is presented in the table below.

| Synthesis Approach | Key Features | Reference |

| Photoredox/Cu-Catalysis | Mild, decarboxylative C(sp³)–N coupling. | acs.orgnih.govacs.org |

| Yamamura's Synthesis | Williamson etherification for oxetane ring formation. | thieme-connect.comacs.org |

| Nippon Kayaku's Synthesis | One of the pioneering total syntheses. | thieme-connect.com |

| Abbott's Synthesis | Contributed to the early synthetic knowledge base. | thieme-connect.com |

| Fleet's Synthesis | Developed key strategies for oxetane construction. | thieme-connect.com |

| Just's Synthesis | Provided an alternative route to the oxetanocin core. | thieme-connect.com |

These diverse strategies underscore the chemical challenge posed by the oxetane ring and the ingenuity applied to overcome it, paving the way for the synthesis of a wide array of analogues.

Stereoselective Synthesis of this compound and its Enantiomers

The biological activity of nucleoside analogues is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic routes to produce specific enantiomers of this compound and its analogues has been a critical area of research.

Enantioselective synthesis of biologically active cyclobut-G, also known as Lobucavir, has been achieved through various methodologies. riveralabupr.org One efficient strategy for obtaining chiral cis- and trans-disubstituted cyclobutanones, which are key precursors for cyclobut-G, has been developed. acs.orgnih.gov This approach was successfully applied to an enantioselective synthesis of the antiviral agent. acs.orgnih.gov Another method exploited the diastereoselective [2+2] thermal cycloaddition of dichloroketene (B1203229) with a chiral enol ether. riveralabupr.org

The synthesis of methylene-expanded oxetanocin isonucleosides in both d- and l-enantiomeric forms has also been reported. acs.orgucla.edu This was accomplished starting from a simple mono-p-bromobenzyl ether of 2-butene-1,4-diol. acs.orgucla.edu The crucial step for controlling the stereochemistry was the Sharpless asymmetric epoxidation, where the choice of the tartrate ligand dictated the chirality of the resulting epoxide. acs.orgucla.edu This crystalline epoxide could then be carried forward through a series of reactions to yield either the d- or l-isonucleoside. acs.orgucla.edu

Resolution protocols for oxirane enantiomers have also been developed, which in the presence of organometallic bases can be rearranged to provide chiral oxetanes without racemization. researchgate.net

Synthetic Routes to Carbocyclic this compound Analogues

Carbocyclic analogues of oxetanocins, where a methylene (B1212753) group replaces the oxygen atom in the oxetane ring, represent an important class of derivatives with significant antiviral activity. thegoodscentscompany.comnih.gov The guanine (B1146940) analogue in this series is commonly referred to as carbocyclic this compound (C-OXT-G), cyclobut-G, or Lobucavir. riveralabupr.orgnih.govtandfonline.com

The enantio- and diastereo-selective synthesis of both carbocyclic oxetanocin A (COXT-A) and carbocyclic this compound (COXT-G) has been reported, and these compounds have demonstrated potent antiviral activities. rsc.orgrsc.org A key feature of one synthetic route is the asymmetric [2+2] cycloaddition to form the cyclobutane (B1203170) ring, utilizing a catalytic amount of a chiral titanium reagent. rsc.org This approach allows for the stereoselective construction of the core carbocyclic framework.

A practical and asymmetric synthesis of Lobucavir (BMS-180194) has been developed, which is suitable for larger-scale production. acs.orgacs.org This convergent approach involves an asymmetric [2+2] cycloaddition of dimenthyl fumarate (B1241708) with ketene (B1206846) dimethyl acetal, followed by a series of transformations including reduction, benzoylation, deketalization, and stereoselective ketone reduction to form the key chiral cyclobutanol (B46151) intermediate. acs.orgacs.org The purine (B94841) base is then introduced via regioselective N9-alkylation. acs.orgacs.org

Other synthetic strategies for carbocyclic analogues include:

A stereoselective route based on a [2+2] photocycloaddition to a chiral 2(5H)-furanone. researchgate.net

The use of pinonic acid as a starting material to synthesize a family of carbocyclic nucleosides related to Cyclobut-G. tandfonline.comtandfonline.com

The preparation of various 9-cyclobutyladenine and guanine congeners from the corresponding cyclobutylamine (B51885) derivatives. nih.gov

These synthetic efforts have provided access to a range of carbocyclic oxetanocin analogues, enabling detailed structure-activity relationship studies.

Development of Other Modified this compound Analogues (e.g., Ring-Expanded, Fluorinated)

To explore the structure-activity relationships further, a variety of other modified this compound analogues have been synthesized, including ring-expanded and fluorinated derivatives.

Ring-Expanded Analogues: Ring-expanded analogues, where the oxetane ring is replaced by a tetrahydrofuran (B95107) ring, have been synthesized to probe the impact of the sugar moiety's ring size on biological activity. researchgate.net Enantiomeric isonucleoside analogues related to natural oxetanocin have been synthesized from D-glucosamine and D-glucose. nih.govnih.govtandfonline.com Two such analogues were synthesized from commercially available diacetone D-glucose, with one showing an antiviral activity profile similar to oxetanocin A against HIV. nih.govacs.orgresearchgate.net Another efficient synthesis of a class of 'methylene-expanded' oxetanocin analogues has been reported, starting from the inexpensive precursor S-glycidol. ucla.edu A novel route to methylene-expanded oxetanocin isonucleosides in both enantiomeric forms has also been developed. acs.orgucla.edu

Fluorinated Analogues: The introduction of fluorine into the oxetanocin structure has been a key strategy to modulate biological properties. Fluorine and azide (B81097) substituents have been introduced into the oxetane ring through nucleophilic displacement reactions. researchgate.net The synthesis of 9-(2′-deoxy-2′-fluoro-β-D-erythro-oxetanosyl)-adenine has been reported. researchgate.net

Fluorinated carbocyclic analogues have also been a major focus. The synthesis of fluoromethyl derivatives of carbocyclic oxetanocin A has been achieved. tandfonline.com In this synthesis, protected cyclobutyl nucleosides were subjected to fluorination using diethylaminosulfur trifluoride (DAST) to afford the corresponding fluoromethyl analogues. ucla.edutandfonline.commdpi.com DAST has been a commonly used reagent for creating such fluoro-oxetane derivatives. ucla.eduresearchgate.nettandfonline.commdpi.com For instance, treatment of a protected alcohol intermediate with excess DAST can yield the inverted fluoride. ucla.edu

These modifications have led to the discovery of analogues with altered potency and selectivity, providing valuable data for the design of new antiviral agents.

Molecular Mechanisms of Action of Oxetanocin G

Phosphorylation Pathways of Oxetanocin G

For this compound to exert its antiviral effects, it must first be phosphorylated to its mono-, di-, and ultimately triphosphate derivative, this compound triphosphate (OXT-GTP). This bioactivation is a critical step, as the triphosphate form is the active metabolite that directly inhibits viral polymerases. This conversion is catalyzed by both viral and host cell kinases.

Viral Kinase-Mediated Phosphorylation (e.g., Herpes Simplex Virus Thymidine (B127349) Kinase, Varicella-Zoster Virus Protein Kinase)

In cells infected with certain viruses, such as herpesviruses, viral-encoded kinases can contribute to the phosphorylation of OXT-G. For instance, studies have shown that in cells infected with Varicella-Zoster Virus (VZV), the virus-encoded protein kinase (PK) is capable of phosphorylating OXT-G. nih.gov This is significant because it suggests a potential for enhanced activation of the drug in infected cells compared to uninfected cells. The replication of VZV strains that lack thymidine kinase (TK-negative) is inhibited by OXT-G, indicating that a kinase other than TK is responsible for its phosphorylation in VZV-infected cells. nih.gov Experiments using COS-1 cells expressing VZV protein kinase demonstrated that these cells were susceptible to OXT-G, supporting the role of VZV PK in its phosphorylation. nih.gov Similarly, while Herpes Simplex Virus (HSV) thymidine kinase is a primary activator for many nucleoside analogs like acyclovir (B1169), the activity of carbocyclic this compound against TK-deficient HSV-2 mutants was significantly reduced, suggesting that phosphorylation is a crucial prerequisite for its antiviral action against HSV-2. researchgate.net

Interaction with Viral Polymerases and Reverse Transcriptases

The active metabolite, OXT-GTP, functions as a competitive inhibitor of viral DNA polymerases and reverse transcriptases, interfering with the synthesis of the viral genome.

Inhibition of Viral DNA Polymerases (e.g., Hepatitis B Virus DNA Polymerase, Herpes Simplex Virus DNA Polymerase)

The triphosphorylated derivative of this compound has been shown to be a potent inhibitor of various viral DNA polymerases. Studies have demonstrated that chemically synthesized OXT-GTP can inhibit the endogenous DNA polymerase activity of the Hepatitis B Virus (HBV). nih.govasm.org The inhibitory effects of triphosphate derivatives of OXT-G have also been documented against eukaryotic and other viral DNA polymerases, including that of Herpes Simplex Virus. pnas.orgcore.ac.ukmedkoo.com The mechanism involves OXT-GTP acting as a substrate analog for the natural deoxynucleoside triphosphates (dNTPs), competing for the active site of the viral polymerase.

Inhibition of Human Immunodeficiency Virus Reverse Transcriptase

In addition to DNA polymerases, OXT-GTP also targets the reverse transcriptase (RT) of the Human Immunodeficiency Virus (HIV). nih.govacademicjournals.org The triphosphate derivatives of OXT-G and related compounds have been shown to exert inhibitory effects on HIV reverse transcriptase. pnas.orgcore.ac.ukmedkoo.com As with other nucleoside reverse transcriptase inhibitors (NRTIs), OXT-G must be intracellularly phosphorylated to its triphosphate form to act as a competitive inhibitor or an alternative substrate for the viral RT. nih.gov

Molecular Basis of DNA Chain Elongation Termination

The primary mechanism by which OXT-G halts viral replication is through the termination of DNA chain elongation. mdpi.com Once OXT-GTP is incorporated into the growing viral DNA strand by the viral polymerase, it disrupts the normal process of adding subsequent nucleotides. patsnap.com

A study focusing on Hepatitis B Virus (HBV) DNA synthesis provided specific insights into this process. It revealed that OXT-GTP is incorporated into the nascent HBV DNA strands, albeit with a lower efficiency compared to the natural substrate, dGTP. nih.govasm.org Crucially, this study also found that after the incorporation of OXT-G, further extension of the DNA strand could still occur from the 2' position of the oxetane (B1205548) ring. nih.govasm.org This suggests a mechanism of non-obligate or delayed chain termination, where the presence of the analog in the DNA template hinders, but does not immediately halt, the progression of the polymerase. nih.gov This contrasts with classical chain terminators that lack a 3'-hydroxyl group, making the formation of a subsequent 5'-3' phosphodiester bond chemically impossible. mdpi.com The unique structure of OXT-G, once integrated, likely introduces a conformational distortion in the DNA, which ultimately impedes the polymerase's function and leads to the cessation of viral DNA synthesis.

Comparative Analysis of this compound-Triphosphate and Deoxyguanosine Triphosphate Interactions with Nucleic Acid Synthesis Machinery

The antiviral and cytostatic activities of the nucleoside analog this compound (OXT-G) are exerted through its phosphorylated form, this compound-triphosphate (OXT-GTP). This active metabolite functions as a molecular mimic of the natural purine (B94841) nucleotide, deoxyguanosine triphosphate (dGTP), allowing it to interact with the nucleic acid synthesis machinery of both host cells and viruses. The core of its mechanism lies in the competitive inhibition of DNA polymerases, where OXT-GTP vies with dGTP for the active site of these enzymes.

Competitive Inhibition of DNA Polymerases

Research has demonstrated that OXT-GTP and its carbocyclic analog, C.OXT-GTP, are potent competitive inhibitors of various DNA polymerases with respect to dGTP. nih.govnih.gov This means that OXT-GTP binds to the same active site on the polymerase that dGTP would normally occupy, thereby preventing the incorporation of the natural nucleotide and halting DNA chain elongation.

The inhibitory potency of OXT-GTP is particularly notable against viral DNA polymerases. For instance, in studies involving Human Cytomegalovirus (HCMV), OXT-GTP showed a strong inhibitory effect on the viral DNA polymerase. nih.gov The inhibition constant (Ki) for OXT-GTP against HCMV DNA polymerase was found to be lower than the Michaelis constant (Km) for the natural substrate dGTP, indicating a high affinity of the inhibitor for the enzyme. nih.gov Specifically, the Ki for OXT-GTP was 0.53 µM, while the Km for dGTP was 0.86 µM. nih.gov This preferential inhibition of the viral polymerase over the host's cellular polymerases, such as DNA polymerase alpha (Ki of 3.6 µM for OXT-GTP versus a Km of 2.2 µM for dGTP), is a key factor in the selective antiviral activity of this compound. nih.gov

Similarly, the triphosphate form of carbocyclic this compound (C.OXT-GTP) has been shown to be a potent competitive inhibitor of vertebrate telomerase, an enzyme crucial for maintaining telomere length in cancer cells. nih.govnih.gov The Ki value for C.OXT-GTP against telomerase was 2.0 µM, which is significantly lower than the Km value of 11 µM for dGTP, highlighting its strong competitive nature. nih.govoup.com

| Enzyme | Inhibitor | Ki for Inhibitor (µM) | Natural Substrate | Km for Natural Substrate (µM) | Inhibition Type |

|---|---|---|---|---|---|

| Human Cytomegalovirus (HCMV) DNA Polymerase | OXT-GTP | 0.53 | dGTP | 0.86 | Competitive |

| Human DNA Polymerase Alpha | OXT-GTP | 3.6 | dGTP | 2.2 | Competitive |

| Vertebrate Telomerase | C.OXT-GTP | 2.0 | dGTP | 11 | Competitive |

Incorporation and Chain Elongation

Beyond competitive inhibition, the interaction of OXT-GTP with the nucleic acid synthesis machinery also involves its potential incorporation into the nascent DNA strand. Studies on Hepatitis B Virus (HBV) have shown that chemically synthesized OXT-GTP can inhibit the endogenous HBV DNA polymerase reaction. nih.gov Furthermore, it was observed that OXT-GTP could be incorporated into the growing HBV DNA strands, although at a reduced efficiency compared to the natural incorporation of dGTP. nih.govnih.gov

A significant finding from a synthetic primer-template study is that after the incorporation of OXT-G, the DNA strand can be further extended. nih.gov This is due to the presence of a hydroxyl group on the oxetane ring that can participate in the formation of a subsequent phosphodiester bond. This contrasts with many chain-terminating nucleoside analogs that lack a 3'-hydroxyl group, permanently halting DNA synthesis upon incorporation. The ability of OXT-G to be incorporated and allow for continued, albeit potentially altered, chain elongation represents a distinct mechanistic feature compared to classical chain terminators.

Antiviral Efficacy of Oxetanocin G in in Vitro and Pre Clinical Models

Spectrum of Antiviral Activity Across Viral Families

Oxetanocin G and its carbocyclic analog have shown a broad range of antiviral activity, particularly against viruses in the Herpesviridae, Hepadnaviridae, and Retroviridae families.

Herpesviridae : this compound and its related compound, carbocyclic this compound, have demonstrated substantial antiviral effects against members of the herpesvirus family, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), as well as Human Cytomegalovirus (HCMV). nih.govnih.gov The activity of these compounds extends to both thymidine (B127349) kinase-positive (TK+) and thymidine kinase-deficient (TK-) strains of HSV, which is a significant advantage over some traditional antiviral agents like acyclovir (B1169) that are only effective against TK+ viruses. nih.gov

Hepadnaviridae : The antiviral efficacy of this compound has been evaluated against the Woodchuck Hepatitis Virus (WHV), a close relative of the human Hepatitis B Virus (HBV). nih.gov Studies have shown that this compound can significantly reduce the levels of viral DNA in the blood and decrease viral replication in the liver. nih.gov

Retroviridae : Analogs of oxetanocin, such as cyclobut-A and cyclobut-G, have been shown to inhibit the replication of Human Immunodeficiency Virus (HIV) in various cell types. nih.gov The triphosphate derivatives of this compound and related compounds have also been found to be potent inhibitors of HIV reverse transcriptase.

In Vitro Antiviral Potency Against Specific Viral Pathogens

The in vitro antiviral activity of this compound and its analogs has been quantified against several key human pathogens.

Herpes Simplex Virus (HSV-1, HSV-2)

This compound and its carbocyclic form are potent inhibitors of both HSV-1 and HSV-2. Carbocyclic this compound, in particular, has shown very strong activity against HSV-2. nih.govnih.gov A key finding is the ability of these compounds to inhibit the replication of thymidine kinase-deficient (TK-) strains of HSV-1 and HSV-2, in addition to the wild-type (TK+) strains. nih.gov This is significant because TK- mutants are often resistant to standard therapies like acyclovir. nih.gov

| Compound | Virus | EC₅₀ (µg/mL) |

| Carbocyclic OXT-G | HSV-1 | 0.23 nih.gov |

| Carbocyclic OXT-G | HSV-2 | 0.04 nih.gov |

Human Cytomegalovirus (HCMV) and Guinea Pig Cytomegalovirus (GPCMV)

This compound has demonstrated significant in vitro activity against both human and guinea pig cytomegalovirus. In plaque reduction assays, this compound was found to be substantially more potent against GPCMV than both ganciclovir (B1264) and acyclovir. nih.gov The carbocyclic analog of this compound also shows potent activity against HCMV, with an efficacy comparable to that of ganciclovir. nih.govresearchgate.net

| Compound | Virus | EC₅₀ (µg/mL) |

| This compound | GPCMV | 0.03 nih.gov |

| Ganciclovir | GPCMV | 6.4 nih.gov |

| Acyclovir | GPCMV | 52 nih.gov |

| Carbocyclic OXT-G | HCMV | 0.40 nih.gov |

Hepatitis B Virus (HBV) and Woodchuck Hepatitis Virus (WHV)

The antiviral effect of this compound has been demonstrated in woodchucks infected with WHV, which serves as an important animal model for human HBV infection. nih.gov Oral administration of this compound led to a significant decrease in serum WHV-DNA levels and a reduction in viral replicative intermediates in the liver. nih.gov While the antiviral effect was temporary, with viral DNA levels rebounding after treatment cessation, these findings highlight the potential of this compound for treating chronic hepatitis B infections. nih.gov

Human Immunodeficiency Virus (HIV)

Carbocyclic analogs of oxetanocin, specifically cyclobut-A and cyclobut-G, have been shown to inhibit HIV-1 replication in T cells, as well as in monocytes and macrophages. nih.gov These compounds were able to protect CD4+ cells from the cytopathic effects of HIV-1 and suppress the synthesis of proviral DNA. nih.gov Furthermore, they demonstrated inhibitory activity against HIV-2. nih.gov The triphosphate derivatives of this compound-related compounds have been identified as inhibitors of HIV reverse transcriptase.

Pre-clinical In Vivo Efficacy Studies in Non-Human Models

The in vivo antiviral efficacy of this compound has been evaluated in non-human animal models for both herpesvirus and hepadnavirus infections.

In a study involving guinea pigs infected with GPCMV, treatment with this compound resulted in a 70-fold lower virus titer in the salivary glands compared to animals treated with ganciclovir. nih.gov This suggests that this compound is not only potent but also highly selective in its antiviral action against cytomegalovirus in a living organism. nih.gov

For hepadnavirus, a study using woodchucks chronically infected with WHV demonstrated that oral administration of this compound led to a significant reduction in serum levels of viral DNA. nih.gov The study also observed a decrease in the amount of viral replicative intermediates in the livers of the treated woodchucks. nih.gov These pre-clinical findings underscore the potential of this compound as a therapeutic agent for viral infections.

Mechanisms of Viral Resistance to Oxetanocin G

Emergence of Resistance in Viral Strains

The emergence of drug-resistant viral strains is a known challenge in antiviral therapy. crie.ruresearchgate.net Studies have demonstrated that resistance to carbocyclic oxetanocin G (C.OXT-G) can be induced in herpes simplex virus type 1 (HSV-1). nih.gov In a laboratory setting, a C.OXT-G-resistant HSV-1 strain was developed by serially passaging the virus in cell cultures in the continuous presence of the drug. nih.gov

After ten such passages, the resulting viral strain exhibited a significant decrease in susceptibility to C.OXT-G. nih.gov Specifically, the 50% effective dose (ED50) for the resistant strain was, on average, 17.08 times greater than that for the original, parent virus strain. nih.gov This demonstrates that under selective pressure from the drug, HSV-1 can evolve to develop a resistant phenotype. nih.gov This potential for resistance to appear during treatment is a critical factor in the clinical use of antiviral nucleoside analogs. crie.runih.gov

Genetic Mutations Conferring Resistance (e.g., Thymidine (B127349) Kinase Gene Mutations)

The genetic basis for resistance to C.OXT-G in HSV-1 has been pinpointed to mutations within the viral thymidine kinase (TK) gene. nih.gov The TK enzyme is crucial for the activation of many nucleoside analog antivirals. asm.org

In studies of C.OXT-G-resistant HSV-1, genetic analysis revealed no mutations in the viral DNA polymerase gene, which is the ultimate target of the activated drug. nih.govnii.ac.jp Instead, the investigation using polymerase chain reaction (PCR) and sequencing techniques identified a specific and critical mutation in the TK gene. nih.gov

The key mutation was a deletion of a single guanine (B1146940) (G) nucleotide at position 430 of the TK gene. nih.govnii.ac.jp This single-nucleotide deletion results in a frameshift mutation. A frameshift alters the reading frame of the gene from the point of the mutation onwards, leading to a completely different and non-functional amino acid sequence and, ultimately, the premature termination of the protein. nih.gov This finding highlights that a single mutation in the TK gene can be sufficient to confer resistance to C.OXT-G. nih.gov

The table below summarizes the findings from the genetic analysis of C.OXT-G resistant HSV-1.

| Viral Gene Analyzed | Mutation Found | Type of Mutation | Consequence of Mutation | Reference |

|---|---|---|---|---|

| Thymidine Kinase (TK) | Deletion of Guanine (G) at position 430 | Frameshift | Premature protein termination and loss of enzyme function | nih.govnii.ac.jp |

| DNA Polymerase | None | N/A | N/A | nih.govnii.ac.jp |

Biochemical Basis of Resistance

The biochemical foundation of resistance to C.OXT-G is a direct consequence of the genetic mutations in the viral TK gene. nih.gov this compound, like many nucleoside analogs, is a prodrug that must be phosphorylated to its active triphosphate form to inhibit the viral DNA polymerase. researchgate.netnih.gov This initial and rate-limiting phosphorylation step is carried out by the viral thymidine kinase. asm.org

The frameshift mutation caused by the guanine deletion in the TK gene results in the production of a truncated, non-functional TK protein. nih.gov Consequently, the resistant viral strains exhibit extremely reduced or deficient thymidine kinase activity. nih.gov Without a functional TK enzyme, the virus-infected cells cannot efficiently convert C.OXT-G into its active monophosphate form, and subsequently, its triphosphate form. nih.govresearchgate.net

Therefore, even though the triphosphate form of C.OXT-G is a potent inhibitor of the viral DNA polymerase, the drug's mechanism is effectively neutralized at the activation step in resistant strains. nih.govresearchgate.net The inability of the virus to phosphorylate the drug is the primary biochemical reason for the observed resistance, rendering the compound ineffective. nih.gov

Structure Activity Relationship Sar Studies of Oxetanocin G and Its Analogues

Impact of Oxetane (B1205548) Ring Conformation on Biological Activity

The oxetane ring is not planar and adopts a puckered conformation. mdpi.com The degree of this puckering can be influenced by the substituents on the ring. acs.org This specific three-dimensional structure is believed to act as a "conformational lock," which rigidifies the molecule. acs.orgresearchgate.net This rigidity is thought to hold the guanine (B1146940) base and the hydroxymethyl group in a specific spatial orientation that mimics the transition state of the natural substrate (2'-deoxyguanosine) for viral DNA polymerases. nih.gov By locking the molecule into a biologically active conformation, the interaction with the target enzyme is enhanced.

Furthermore, the oxygen atom within the oxetane ring is a key functional feature. Due to the strained C-O-C bond angle, the oxygen's lone pair of electrons are exposed, making the oxetane ring an effective hydrogen-bond acceptor. mdpi.comacs.org This hydrogen-bonding capability can facilitate critical interactions within the active site of target enzymes, contributing to the molecule's binding affinity and inhibitory potential. acs.orgresearchgate.net Studies on related compounds have shown that while the oxetane ring is important, it may not be absolutely essential for activity if other functional groups can fulfill its role in binding and conformational stabilization. researchgate.netresearchgate.net

Influence of Carbocyclic Modifications on Antiviral Efficacy and Enzyme Interactions

A significant area of SAR exploration for Oxetanocin G has been the replacement of the oxetane ring's oxygen atom with a methylene (B1212753) (CH₂) group, creating carbocyclic analogues. nih.gov This modification results in a cyclobutane (B1203170) ring in place of the oxetane ring, leading to compounds such as carba-oxetanocin G, also known as Lobucavir. nih.govmdpi.com

This structural change from an ether to a carbocycle enhances the metabolic stability of the nucleoside analogue because the ether linkage is often a site of metabolic degradation. mdpi.com The carbocyclic analogues of this compound have demonstrated a broad spectrum of antiviral activity, showing efficacy against human immunodeficiency virus (HIV), herpes simplex virus (HSV-1 and HSV-2), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). nih.govresearchgate.net

The mechanism of action for these carbocyclic analogues, like their parent compound, involves phosphorylation by viral and cellular kinases to a triphosphate form, which then inhibits viral DNA polymerase. nih.gov For instance, the activity of carba-oxetanocin G against HSV and VZV is dependent on the initial phosphorylation step being catalyzed by the virus-encoded thymidine (B127349) kinase (TK). researchgate.netnih.gov The modification from an oxetane to a cyclobutane ring alters the geometry and flexibility of the sugar mimic, which in turn influences its recognition and phosphorylation by these critical enzymes, thereby defining its antiviral spectrum and potency. For example, Lobucavir is phosphorylated in both HCMV-infected and uninfected cells and acts as an inhibitor of the viral DNA polymerase.

Table 1: Antiviral Activity of this compound Analogues

| Compound | Modification | Target Viruses |

|---|---|---|

| This compound | Oxetane ring | HIV nih.gov |

| Carba-oxetanocin G (Lobucavir) | Carbocyclic (cyclobutane) ring | HIV, HSV-1, HSV-2, HCMV, VZV nih.govresearchgate.net |

Effect of Substitutions and Stereochemistry on Pharmacological Profiles

The biological activity of this compound analogues is highly sensitive to the stereochemistry and the nature of substitutions on the pseudo-sugar ring.

Stereochemistry is a critical determinant of antiviral efficacy. Studies on carbocyclic analogues have shown that the biological activity often resides in a single enantiomer. For carba-oxetanocin G, the (1R)-isomer is the enantiomer that possesses the significant anti-viral activities against viruses like HIV and HSV. clockss.org This highlights the stereospecificity of the interaction with target viral enzymes, which can precisely distinguish between different spatial arrangements of the atoms.

Substitutions on the cyclobutane ring also have a profound impact on activity. The presence and orientation of the hydroxymethyl groups are essential, as they are the sites of phosphorylation, the necessary first step for activation. nih.gov Modifications to these groups or their positions can drastically alter or abolish antiviral activity. For example, various analogues have been synthesized to explore these relationships, including those with exocyclic methylene groups. The synthesis of 9-(cis-3-Hydroxymethyl-2-methylenecyclobutyl)guanine and its trans isomer showed that subtle changes in the pseudo-sugar ring affect antiviral profiles. nih.gov

Furthermore, the introduction of different substituents can modulate both potency and cytotoxicity. While specific data for this compound is limited in the provided context, studies on the related carbocyclic oxetanocin A showed that a 3'-fluorine modification led to higher antiviral activity against HHV-6 and lower cytotoxicity. researchgate.net This suggests that strategic substitutions can optimize the therapeutic index of this class of compounds. The triphosphate derivative of this compound has been shown to be an inhibitor of eukaryotic and viral DNA polymerases as well as HIV reverse transcriptase. jst.go.jp

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational and molecular modeling techniques have become indispensable tools in understanding the structure-activity relationships of this compound and its analogues. nih.govnih.gov These in silico methods provide valuable insights into how structural features translate into biological activity, helping to guide the rational design of new derivatives. nih.gov

Molecular modeling studies have been employed to analyze the conformation of the oxetane ring. acs.org These studies support the hypothesis that the oxetane moiety acts as a conformational lock, maintaining a rigid structure conducive to enzyme binding. acs.orgresearchgate.net By calculating parameters such as bond angles, bond lengths, and puckering angles, researchers can predict how different substitutions might alter the ring's conformation and, consequently, its biological activity. acs.org

For carbocyclic analogues, computational approaches can model the interaction between the nucleoside analogue and the active site of target enzymes, such as viral DNA polymerase or thymidine kinase. nih.gov Docking simulations can predict the binding mode and affinity of different analogues, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov This information is crucial for understanding why certain stereoisomers are more active than others and for predicting the effects of new structural modifications. clockss.org These predictive models help to prioritize which novel compounds should be synthesized and tested, saving time and resources in the drug discovery process. nih.gov

Development and Biological Evaluation of Novel Oxetanocin G Derivatives

Design Principles for Enhanced Potency and Selectivity

The fundamental design of oxetanocin analogues involves the replacement of the natural furanose (a five-membered ring) sugar moiety with a four-membered oxetane (B1205548) ring. uni.lu This structural alteration is not merely a substitution but a strategic modification intended to confer specific advantageous properties. The strained oxetane ring can act as a conformational lock, rigidifying the structure. uni.lu This rigidity can influence how the molecule interacts with target enzymes, such as viral polymerases or kinases.

A key principle in the development of derivatives like carbocyclic oxetanocin G is the replacement of the oxygen atom in the oxetane ring with a methylene (B1212753) (CH₂) group, creating a cyclobutane (B1203170) ring. This "carbocyclic" modification is designed to increase the metabolic stability of the compound. Natural nucleosides are often susceptible to cleavage by phosphorylases, but carbocyclic analogues generally exhibit greater resistance to such enzymatic degradation. nih.gov

Further design strategies focus on enhancing the phosphorylation of these analogues by viral or cellular kinases to their active triphosphate form. nih.gov Modifications to both the cyclobutane ring and the guanine (B1146940) base are explored to improve recognition by target enzymes, thereby increasing potency and selectivity against viral replication while minimizing effects on host cell machinery. The introduction of an oxetane or cyclobutane motif can also beneficially alter physicochemical properties such as polarity and lipophilicity, which are critical for a compound's pharmacological profile. uni.lumetabolomicsworkbench.org

Synthesis and Assessment of Carbocyclic this compound Analogues

The synthesis of carbocyclic this compound analogues has been a significant focus of research. One of the primary compounds in this family is known as cyclobut-G or lobucavir. nih.govwikipedia.org The synthesis involves preparing the key cyclobutylamine (B51885) precursor, which is then coupled with a purine (B94841) derivative to form the final nucleoside analogue. lipidmaps.org For instance, guanine congeners like cis- and trans-9-[3-(hydroxymethyl)cyclobutyl]guanine and carbocyclic this compound (identified as 1',2'-trans-9f) have been successfully synthesized. lipidmaps.orgfishersci.ca

These compounds have been evaluated for their biological activity, primarily as antiviral agents. Carbocyclic this compound and its adenine (B156593) counterpart, carbocyclic oxetanocin A, were found to be active against herpes simplex virus (HSV) types 1 and 2 in vitro. lipidmaps.orgfishersci.ca Furthermore, specific analogues have demonstrated antiretroviral activity. Cyclobut-G was shown to inhibit the replication of Human Immunodeficiency Virus (HIV) in T cells and monocyte-macrophages. wikipedia.org It effectively protected CD4+ ATH8 cells from HIV-1 infection and suppressed proviral DNA synthesis at concentrations of 50 to 100 microM. wikipedia.org The compound also showed activity against HIV-2 and was particularly potent in suppressing a monocytotropic strain of HIV-1 in monocytes and macrophages at concentrations as low as 0.5 microM. wikipedia.org Another analogue, cis-9-[3-(hydroxymethyl)cyclobutyl]guanine (cis-9b), also exhibited in vitro anti-HIV-1 activity. lipidmaps.orgfishersci.ca

Exploration of Other Structural Modifications (e.g., Ring Enlargement, Halogenation)

To further refine the biological activity of oxetanocin derivatives, various other structural modifications have been explored. These modifications aim to alter the compound's interaction with target enzymes or improve its pharmacological properties.

Halogenation: The introduction of halogen atoms, such as fluorine, chlorine, or bromine, onto the purine base is a common strategy in nucleoside analogue design. While specific examples for this compound are not detailed in the provided sources, the principle has been applied to the closely related carbocyclic oxetanocin A (COA) structure. Researchers have synthesized 2-halogenated COA analogues, including fluoro (COA-F), bromo (COA-Br), and iodo (COA-I) derivatives, and evaluated their biological activities. uni.luinvivochem.cn This strategy of modifying the purine base can significantly impact the electronic properties and binding affinities of the molecule. For example, a 3'-fluorine modification on carbocyclic oxetanocin A was found to increase its anti-HHV-6 activity. fishersci.ca

Ring Enlargement: Another structural modification strategy involves the enlargement of the oxetane ring. nih.gov This can be achieved through chemical reactions such as the decomposition of spirocyclic structures or other ring-expansion methods. nih.govctdbase.org Altering the ring size from a four-membered oxetane to a five- or six-membered ring system would fundamentally change the conformation and flexibility of the nucleoside analogue. This, in turn, could lead to novel biological activities or a different selectivity profile by altering how the molecule fits into the active site of target enzymes.

Angiogenic Properties of Select Carbocyclic Oxetanocin A Derivatives

While the primary focus is on this compound, the angiogenic properties of the closely related carbocyclic oxetanocin A (COA) derivatives provide valuable insight into the potential biological effects of this class of compounds. The 2-chloro derivative of carbocyclic oxetanocin A, known as COA-Cl, has been identified as a promoter of angiogenesis. thegoodscentscompany.com

In an effort to develop more potent agents, novel COA-Cl derivatives with hydroxymethylated or spiro-conjugated cyclobutane rings have been synthesized and evaluated. thegoodscentscompany.comnih.gov These evaluations were conducted using human umbilical vein endothelial cells (HUVECs) to measure tube formation, a key indicator of angiogenesis. nih.gov All the prepared compounds showed moderate to good angiogenic potency. nih.gov

Notably, three derivatives demonstrated greater angiogenic activity that was comparable to the parent compound, COA-Cl. nih.govwikipedia.org These findings are significant for the potential development of these compounds as agents that promote the formation of new blood vessels. nih.gov

Advanced Research Methodologies in Oxetanocin G Investigations

Cell Culture Models for Viral Replication and Inhibition Assays

The antiviral activity of Oxetanocin G (OXT-G) and its derivatives is primarily evaluated using cell culture models that support the replication of specific viruses. These in vitro systems are crucial for determining the compound's efficacy and selectivity.

Common Assays and Cell Lines:

Plaque Reduction Assay: This is a standard method used to quantify infectious virus titers. virusbankplatform.be It has been widely applied to assess the activity of OXT-G and its carbocyclic analog (C-OXT-G) against various herpesviruses. For instance, studies have used human diploid fibroblasts to test OXT-G against human cytomegalovirus (HCMV) and herpes simplex virus type 2 (HSV-2). nih.gov African green monkey kidney (Vero) cells are also commonly employed for evaluating activity against HSV-1 and HSV-2. researchgate.nettandfonline.com

Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect infected cells from virus-induced damage and death. virusbankplatform.be It provides a measure of the compound's protective capabilities at the cellular level.

Virus Yield Reduction Assay: To confirm that a compound directly inhibits viral replication, this assay quantifies the amount of new infectious virus produced and released from cells. virusbankplatform.be This method was used to study OXT-G's effect on Hepatitis B virus (HBV) in the HB611 cell line, which is an HBV-producing cell line. nih.govnih.gov

Reporter Gene Assays: For viruses like the human immunodeficiency virus (HIV), specific cell lines and assays are used. The antiviral activity of carbocyclic analogs of oxetanocin has been tested in CD4+ ATH8 cells against HIV-1 and HIV-2. nih.gov In these studies, efficacy can be measured by the suppression of proviral DNA synthesis or the inhibition of viral protein production, such as the HIV-1 p24 gag protein. nih.gov MT-4 cells have also been used for HIV-1 testing via indirect immunofluorescence assays. tandfonline.com

The selectivity of an antiviral compound is a critical parameter, often expressed as the selectivity index. This index is the ratio of the concentration that is toxic to the host cells to the concentration that is effective against the virus. For OXT-G, the selectivity index against HCMV in human diploid fibroblasts was found to be over 300. nih.gov

Table 1: Cell Culture Models Used in this compound Research

| Cell Line | Virus | Assay Type | Research Finding | Citation |

|---|---|---|---|---|

| Human Diploid Fibroblasts | Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 2 (HSV-2) | Plaque Formation Assay | OXT-G is a potent and selective inhibitor of HCMV replication. | nih.gov |

| Vero Cells | Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2) | Plaque Reduction Assay | Used to evaluate antiviral activity and select for resistant viral strains. | researchgate.nettandfonline.com |

| HB611 (HBV-producing) | Hepatitis B Virus (HBV) | Virus Yield / DNA Synthesis Assay | OXT-G inhibits HBV replication by impairing viral DNA synthesis. | nih.govnih.gov |

| CD4+ ATH8 Cells | Human Immunodeficiency Virus type 1 (HIV-1), Human Immunodeficiency Virus type 2 (HIV-2) | Inhibition of p24 production / Proviral DNA synthesis | Carbocyclic oxetanocin analogs inhibit HIV replication. | nih.gov |

| Monocytes/Macrophages | Human Immunodeficiency Virus type 1 (HIV-1) | Inhibition of p24 production | Carbocyclic oxetanocins suppress replication of monocytotropic HIV-1 strains. | nih.gov |

| MT-4 Cells | Human Immunodeficiency Virus type 1 (HIV-1) | Indirect Immunofluorescence Assay | Evaluated potent anti-HIV-1 activity of oxetanocin A analogs. | tandfonline.com |

Enzymatic Assays for Polymerase and Reverse Transcriptase Activity

The mechanism of action for nucleoside analogs like this compound typically involves inhibition of viral polymerases after intracellular conversion to their triphosphate form. Enzymatic assays are essential to confirm this mechanism and to understand the compound's specificity.

The active form of OXT-G is its triphosphate derivative, this compound-triphosphate (OXT-GTP). nih.gov Researchers chemically synthesize OXT-GTP and test its inhibitory effects on various DNA polymerases and reverse transcriptases. nih.govoup.com

Key Findings from Enzymatic Assays:

Inhibition of Viral Polymerases: OXT-GTP is a potent inhibitor of viral DNA polymerases. It competitively inhibits HCMV and HSV-2 DNA polymerases with respect to the natural substrate, dGTP. nih.gov The triphosphate derivatives of OXT-G, OXT-A, and carbocyclic OXT-G also strongly inhibit the DNA polymerase of HSV-2. oup.com Furthermore, OXT-GTP was shown to inhibit the endogenous DNA polymerase activity in HBV virions. nih.gov

Inhibition of Reverse Transcriptase: The triphosphate analogs of oxetanocins are also strong inhibitors of HIV reverse transcriptase (HIV RT). oup.com

Selectivity: The inhibitory effect is often more potent against viral enzymes than host cell polymerases. For instance, the inhibition constant (Ki) of OXT-GTP for HCMV DNA polymerase was 0.53 µM, whereas for human DNA polymerase alpha, it was 3.6 µM, indicating preferential inhibition of the viral enzyme. nih.gov Carbocyclic OXT-GTP, however, was found to be a strong inhibitor of DNA polymerase α. oup.com

Mechanism of Inhibition: These assays have confirmed that OXT-GTP acts as a competitive inhibitor, vying with the natural nucleotide (dGTP) for the active site of the polymerase. nih.gov Studies with synthetic primer-templates have shown that OXT-GTP can be incorporated into growing DNA strands, although at a lower efficiency than dGTP. nih.gov Subsequent extension of the DNA strand after incorporation is possible. nih.gov

Table 2: Inhibition of Polymerases by this compound Triphosphate (OXT-GTP) and Analogs

| Enzyme | Inhibitor | Ki Value (µM) | Type of Inhibition | Citation |

|---|---|---|---|---|

| HCMV DNA Polymerase | OXT-GTP | 0.53 | Competitive (vs dGTP) | nih.gov |

| Human DNA Polymerase α | OXT-GTP | 3.6 | Competitive (vs dGTP) | nih.gov |

| HSV-2 DNA Polymerase | OXT-GTP | ~0.5 - 1.0 | Not specified | oup.com |

| HIV Reverse Transcriptase | OXT-GTP | Not specified | Strong inhibition noted | oup.com |

| HBV Endogenous DNA Polymerase | OXT-GTP | Not specified | Inhibition of reaction noted | nih.govnih.gov |

Molecular Biology Techniques for Genetic Analysis of Viral Resistance

Understanding the potential for viruses to develop resistance to an antiviral agent is critical for its development. Molecular biology techniques are used to generate and characterize drug-resistant viral mutants.

A primary method for studying resistance is in vitro selection . This involves serially passaging a virus in cell culture in the presence of sub-optimal concentrations of the drug. researchgate.net This process applies selective pressure that allows for the emergence of resistant mutants. For example, a laboratory strain of HSV-1 was propagated for 20 passages in Vero cells with carbocyclic OXT-G to select for resistant viruses. researchgate.net

Once resistant strains are isolated, molecular techniques are used to identify the genetic basis of resistance.

Gene Sequencing: The genes of known drug targets are sequenced to identify mutations. For nucleoside analogs like OXT-G that require phosphorylation for activation, the viral thymidine (B127349) kinase (TK) gene is a primary candidate for mutations. jst.go.jpnih.gov

Enzymatic Activity of Mutant Proteins: Studies have shown that the activity of carbocyclic OXT-G is significantly higher against TK-positive (TK+) HSV-2 strains compared to TK-deficient (TK-) mutants. nih.gov This strongly suggests that the compound requires phosphorylation by the viral TK to become active, and that mutations leading to a loss of TK function would confer resistance. jst.go.jpnih.gov Assays measuring the TK activity of wild-type versus resistant viral strains can confirm this mechanism. researchgate.net

Reverse Genetics: This powerful technique allows researchers to engineer specific mutations into the viral genome to confirm their role in conferring resistance. wikipedia.org By introducing a candidate mutation identified through sequencing into a wild-type virus, researchers can definitively link the genetic change to the resistant phenotype.

These analyses have indicated that the primary mechanism of resistance to carbocyclic OXT-G in herpesviruses is likely through mutations in the viral thymidine kinase gene, which prevent the necessary activation of the drug. researchgate.netnih.gov

Structural Biology Techniques (e.g., X-ray Crystallography of Biosynthetic Enzymes)

Structural biology provides atomic-level insights into the function of macromolecules. In the context of oxetanocins, X-ray crystallography has been instrumental in understanding the biosynthesis of the unique oxetane (B1205548) ring, a key structural feature of the parent compound, Oxetanocin A. pnas.org Oxetanocin A is produced by the bacterium Bacillus megaterium. nih.govnih.gov

The biosynthetic pathway involves two key enzymes encoded by genes on the pOXT1 plasmid: OxsB and OxsA . nih.govresearchgate.net

OxsB: This enzyme is a cobalamin (B12)-dependent S-adenosylmethionine (AdoMet) radical enzyme. nih.govresearchgate.net Biochemical and structural analyses have revealed that OxsB catalyzes a highly complex ring contraction reaction. It converts a 2'-deoxyadenosine (B1664071) phosphate (B84403) into the corresponding oxetane structure through a radical-mediated rearrangement. nih.govresearchgate.net X-ray analysis of OxsB has provided a structural framework for a large family of related enzymes. researchgate.net

OxsA: This enzyme is an HD domain phosphohydrolase. pnas.orgosti.govcore.ac.uk X-ray crystal structures of OxsA have been solved, including in complex with its product, oxetanocin-5'-monophosphate (OXT-P). pnas.org These structures reveal how the enzyme works. OxsA catalyzes the hydrolysis of the phosphorylated oxetanocin intermediate produced by OxsB, releasing the final nucleoside product. pnas.orgcore.ac.uk The structural data shows an active site specifically tailored to bind the small, strained four-membered oxetane ring over larger, more common five-membered sugar rings. pnas.orgosti.gov The crystallographic analysis also captured how the enzyme's active site switches from a dinuclear to a mononuclear metal center during the process of phosphate removal. pnas.orgosti.gov

These structural studies, a cornerstone of modern enzyme investigation, provide a detailed mechanistic blueprint for how nature constructs the unusual and biologically active oxetanocin scaffold. core.ac.ukjbei.org

Spectroscopic Characterization (NMR, HRMS, UV) for Analog Confirmation

When new analogs of this compound are synthesized, a combination of spectroscopic techniques is essential to unambiguously confirm their chemical structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

1D NMR (¹H and ¹³C): These spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the carbon-hydrogen framework. bunri-u.ac.jpmdpi.commdpi.com For example, in the characterization of a carbocyclic OXT-G analog, specific proton signals (δ, ppm) were assigned to the cyclobutane (B1203170) ring and purine (B94841) base. bunri-u.ac.jp

2D NMR (COSY, HSQC, NOESY): These advanced techniques reveal correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together fragments of the molecule. mdpi.com HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining stereochemistry, as it shows which atoms are close to each other in space, allowing for the assignment of cis or trans relationships across rings. bunri-u.ac.jpmdpi.com For instance, NOESY experiments were used to confirm the trans configuration of the hydroxymethyl groups on the cyclobutane skeleton of a C-OXT-G analog. bunri-u.ac.jp

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). bunri-u.ac.jpmdpi.commdpi.com This allows for the determination of the precise elemental formula of the synthesized compound, confirming that it has the expected atoms in the correct numbers. bunri-u.ac.jptesisenred.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to characterize molecules containing chromophores (light-absorbing groups). For purine analogs like this compound, the purine ring system has a characteristic UV absorbance maximum (λmax), which can be used as a diagnostic tool to confirm its presence. bunri-u.ac.jp

Together, these spectroscopic methods provide a comprehensive and definitive characterization of newly synthesized this compound analogs, ensuring their structural integrity before they are advanced to biological testing. mdpi.com

Concluding Remarks and Future Research Perspectives on Oxetanocin G

Unresolved Questions in Oxetanocin G Biology and Pharmacology

Key unresolved questions include:

Detailed Mechanisms of Toxicity: The specific molecular mechanisms underlying the observed toxicity of this compound in preclinical and potentially clinical studies remain to be fully elucidated. Understanding these mechanisms is crucial for guiding the development of safer analogs.

Complete Antiviral Spectrum: While its activity against Hepatitis B Virus (HBV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV) is documented, the full extent of its antiviral spectrum against other viruses is not comprehensively defined. jst.go.jpnih.gov

Mechanisms of Viral Resistance: A thorough understanding of the genetic and biochemical pathways leading to viral resistance against this compound is lacking. Identifying potential resistance mutations in viral polymerases or kinases would be critical for its potential future use or the development of next-generation inhibitors.

Intracellular Metabolism and Pharmacokinetics: Detailed information on the intracellular phosphorylation of this compound to its active triphosphate form and its subsequent pharmacokinetic profile in different cell types is not fully characterized. Its triphosphate form is known to inhibit HBV DNA polymerase and can be incorporated into the growing DNA strand, albeit with lower efficiency than the natural substrate, dGTP. nih.govasm.org For its activity against HSV and VZV, phosphorylation is at least partially dependent on the virus-induced thymidine (B127349) kinase. nih.gov

Potential for Further Analog Development and Therapeutic Applications

Despite the setbacks with this compound, the unique oxetanocin scaffold continues to be a subject of interest for the development of new antiviral agents. The discovery of entecavir, a potent anti-HBV drug, was inspired by modifications of nucleoside analogs with structures similar to lobucavir, highlighting the potential of this chemical space. xiahepublishing.com

Future research and development efforts are likely to focus on several key areas:

Improving the Therapeutic Index: The primary goal for any future analog development will be to dissociate the antiviral efficacy from the cellular toxicity. This could be achieved through medicinal chemistry approaches aimed at modifying the structure of this compound to enhance its selectivity for viral enzymes over host cellular polymerases.

Developing Analogs with Activity Against Resistant Strains: As with all antiviral agents, the emergence of drug-resistant viral strains is a significant concern. The design of novel this compound analogs that are active against viruses resistant to current therapies would represent a major therapeutic advance.

Exploring Novel Therapeutic Applications: While the initial focus was on viral infections, the broader biological activities of oxetanocin derivatives remain an area for exploration. For instance, some carbocyclic oxetanocin A analogs have been investigated for their potential as tube formation agents, suggesting a possible role in angiogenesis. nih.gov

The development of new synthetic methodologies will be crucial to facilitate the creation of diverse libraries of this compound analogs for biological screening. A deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships will guide the rational design of new compounds with improved safety and efficacy profiles.

Q & A

Basic Research Questions

Q. How does the oxetane ring structure of Oxetanocin G influence its antiviral mechanism compared to natural nucleosides?

- Methodological Answer : The oxetane ring’s conformational rigidity and reduced steric hindrance enable this compound to mimic natural 2'-deoxyadenosine, competitively inhibiting viral DNA polymerases. Key methods to validate this include:

- X-ray crystallography to compare binding affinities with HIV-1 reverse transcriptase.

- Kinetic assays (e.g., steady-state inhibition constants, Ki) to measure competitive inhibition .

Q. What synthetic methodologies are most effective for producing this compound with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution ensures enantiomeric purity. Critical steps include:

- Chiral HPLC or NMR spectroscopy to verify stereochemistry.

- Radical-mediated ring contraction (inspired by OxsB enzyme catalysis) to form the oxetane ring, followed by glycosylation with protected adenine derivatives .

Q. What in vitro assays are recommended to evaluate this compound’s inhibition of viral replication?

- Methodological Answer : Use cell-based assays with HIV-1-infected MT-4 lymphocytes, measuring:

- EC50 (50% effective concentration) via RT-PCR quantification of viral RNA.

- CC50 (50% cytotoxic concentration) using MTT assays to assess cytotoxicity. Cross-validate with enzyme-linked immunosorbent assays (ELISAs) for viral protein detection .

Advanced Research Questions

Q. What enzymatic challenges exist in the biosynthesis of this compound precursors, and how can they be addressed in vitro?

- Methodological Answer : The B12-dependent radical SAM enzyme OxsB catalyzes oxidative ring contraction but requires strict anaerobic conditions. Strategies include:

- Electrochemical redox mediators to stabilize radical intermediates.

- Cryo-EM structural analysis of OxsB-substrate complexes to optimize reaction conditions .

Q. How do structural modifications to the oxetane ring impact this compound’s metabolic stability in vivo?

- Methodological Answer : Replace the oxetane ring’s oxygen with sulfur or methyl groups to reduce glycosidic bond hydrolysis. Validate via:

- Pharmacokinetic studies in rodent models, measuring plasma half-life (t½ ) and metabolite profiling using LC-MS/MS .

- Molecular dynamics simulations to predict enzymatic degradation pathways .

Q. What computational models best predict this compound’s binding affinity to mutant HIV-1 reverse transcriptase?

- Methodological Answer : Combine docking simulations (AutoDock Vina) with machine learning (e.g., Random Forest regression) trained on mutagenesis data. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics for common mutants (e.g., K103N, Y181C) .

Q. How do discrepancies in IC50 values for this compound across different HIV-1 strains inform its mechanism of action?

- Methodological Answer : Perform comparative genomic analysis of resistant strains to identify mutation hotspots. Use isothermal titration calorimetry (ITC) to correlate binding entropy with resistance profiles. Address variability via meta-analysis of published IC50 datasets, applying mixed-effects models to account for experimental heterogeneity .

Guidelines for Data Reporting and Replication

- Experimental Replication : Follow the Beilstein Journal of Organic Chemistry guidelines for detailing synthesis protocols, including full characterization data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) in supplementary materials .

- Open Science Practices : Deposit raw datasets (e.g., crystallography coordinates, assay results) in repositories like Zenodo or PDB , adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.